molecular formula C15H16N2OS B7561513 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B7561513
M. Wt: 272.4 g/mol
InChI Key: SDFPDOHSGNHZII-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as MPAC, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been studied for its potential use as a fluorescent probe for the detection of cysteine and glutathione in living cells. It has also been investigated for its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, which can be used to detect the presence of the target molecule.
Biochemical and Physiological Effects:
3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to be non-toxic to cells and has a low binding affinity for proteins, making it an ideal fluorescent probe for use in living cells. It has also been shown to inhibit the activity of dipeptidyl peptidase IV, which could have potential implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its high selectivity for cysteine and glutathione, which makes it a useful tool for studying the roles of these molecules in biological processes. However, one limitation is that the synthesis of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is relatively complex and requires the use of toxic reagents, which could limit its widespread use in research.

Future Directions

For 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile research could include the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could be conducted to investigate the potential applications of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in the field of diabetes research, as well as its use as a fluorescent probe for other molecules of interest.

Synthesis Methods

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of 4-(methylthio)benzaldehyde with pyrrolidine-1-carboxylic acid and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with potassium cyanide to yield 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-19-14-6-4-12(5-7-14)10-13(11-16)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPDOHSGNHZII-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

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